molecular formula C16H23N3O3S B2891512 N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260939-26-1

N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2891512
CAS RN: 1260939-26-1
M. Wt: 337.44
InChI Key: AXZQHZBYJLKICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C16H23N3O3S and its molecular weight is 337.44. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships and Anti-Inflammatory Potential

Research on analogs of thieno[3,2-d]pyrimidines, including compounds similar to N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, has shown significant anti-inflammatory and antinociceptive activities. Studies have focused on optimizing the structure-activity relationship (SAR) to enhance these effects, indicating the potential of these compounds as therapeutic agents in managing pain and inflammation (Altenbach et al., 2008).

Antimicrobial Applications

Compounds derived from pyrimidinones and thieno[3,2-d]pyrimidines have been synthesized and tested for their antimicrobial properties. These studies revealed that many of these derivatives exhibit significant antibacterial and antifungal activities, comparable to established antibiotics such as streptomycin and fusidic acid, highlighting their potential as new antimicrobial agents (Hossan et al., 2012).

Photochemical Properties and Applications

The photochemistry of pyrimidin-4-ones, including compounds structurally related to N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, has been explored for the formation of medium-ring lactams. These photochemical reactions open pathways to synthesize novel lactam derivatives with potential applications in medicinal chemistry and drug development (Hirai et al., 1980).

Dual Inhibition of Enzymatic Targets

The compound and its analogs have been investigated for their dual inhibitory activity against critical biochemical targets, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These studies contribute to the development of dual inhibitors with enhanced therapeutic efficacy in cancer treatment and other diseases, demonstrating the versatility and potential of thieno[3,2-d]pyrimidine derivatives in drug discovery (Gangjee et al., 2008).

properties

IUPAC Name

N-butan-2-yl-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-5-11(4)17-13(20)9-18-12-6-7-23-14(12)15(21)19(16(18)22)8-10(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZQHZBYJLKICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C2=C(C(=O)N(C1=O)CC(C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

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